molecular formula C12H25N B13416441 N-(4-methylpentan-2-yl)cyclohexanamine

N-(4-methylpentan-2-yl)cyclohexanamine

Cat. No.: B13416441
M. Wt: 183.33 g/mol
InChI Key: DNTHOGMDVJGOEJ-UHFFFAOYSA-N
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Description

N-(4-methylpentan-2-yl)cyclohexanamine is an organic compound with the molecular formula C12H25N It is a cyclohexylamine derivative, characterized by the presence of a cyclohexane ring attached to an amine group, which is further substituted with a 4-methylpentan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-methylpentan-2-yl)cyclohexanamine can be synthesized through the condensation of cyclohexylamine with acetylacetonate under azeotropic distillation conditions . This method involves the removal of water to drive the reaction to completion, resulting in the formation of the desired amine.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale condensation reactions similar to the laboratory synthesis. The use of continuous distillation and advanced purification techniques ensures the efficient production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylpentan-2-yl)cyclohexanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oximes or ketones.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes or ketones.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted cyclohexylamine derivatives.

Scientific Research Applications

N-(4-methylpentan-2-yl)cyclohexanamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-methylpentan-2-yl)cyclohexanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to various biological effects, depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A simpler amine with a cyclohexane ring, lacking the 4-methylpentan-2-yl substitution.

    N-methylcyclohexylamine: Similar structure but with a methyl group instead of the 4-methylpentan-2-yl group.

    N-(4-methoxy-4-methylpentan-2-yl)cyclohexanamine: A derivative with a methoxy group, showing different chemical properties.

Uniqueness

N-(4-methylpentan-2-yl)cyclohexanamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C12H25N

Molecular Weight

183.33 g/mol

IUPAC Name

N-(4-methylpentan-2-yl)cyclohexanamine

InChI

InChI=1S/C12H25N/c1-10(2)9-11(3)13-12-7-5-4-6-8-12/h10-13H,4-9H2,1-3H3

InChI Key

DNTHOGMDVJGOEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)NC1CCCCC1

Origin of Product

United States

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